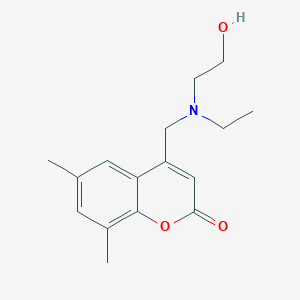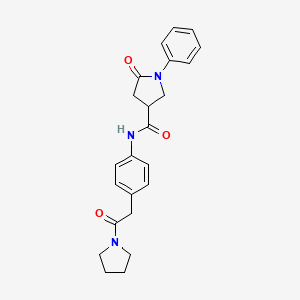
5-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylpyrrolidine-3-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including oxo and pyrrolidinyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions.
Starting Materials: : The synthesis starts with commercially available starting materials such as pyrrolidine and phenyl derivatives.
Formation of Pyrrolidinyl Intermediate: : A key intermediate, 2-oxo-2-(pyrrolidin-1-yl)ethyl, is formed through a nucleophilic addition reaction.
Condensation Reaction: : This intermediate undergoes a condensation reaction with 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl to form the core structure.
Cyclization and Functional Group Introduction: : Subsequent cyclization reactions and introduction of oxo groups result in the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using optimized conditions to ensure high yield and purity. Key factors include:
Catalysts: : Utilizing specific catalysts to enhance reaction rates.
Temperature Control: : Precise temperature control to avoid side reactions.
Purification: : Advanced purification techniques such as chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide, forming various oxo derivatives.
Reduction: : Reduction reactions, facilitated by agents like sodium borohydride, can convert oxo groups to hydroxyl groups.
Substitution: : It can undergo nucleophilic substitution reactions, where different nucleophiles replace existing groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Common solvents include methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields higher oxo derivatives, while reduction produces alcohols. Substitution reactions yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in organic synthesis, allowing chemists to construct more complex molecules for research and industrial applications.
Biology
In biological research, it serves as a molecular probe to study enzyme functions and interactions, particularly those involving pyrrolidinyl and phenyl groups.
Medicine
The unique structure of this compound makes it a candidate for drug development, potentially targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, it is used in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylpyrrolidine-3-carboxamide involves interaction with specific molecular targets.
Molecular Targets: : It may interact with enzymes or receptors, particularly those with affinity for pyrrolidinyl and phenyl groups.
Pathways Involved: : The compound can modulate biochemical pathways, leading to various biological effects such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
5-oxo-1-phenylpyrrolidine-3-carboxamide
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)pyrrolidine
1-phenylpyrrolidine-3-carboxamide derivatives
Uniqueness
Compared to similar compounds, 5-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylpyrrolidine-3-carboxamide stands out due to the specific positioning and combination of oxo and pyrrolidinyl groups
That’s the deep dive into this compound for you. Quite the mouthful but fascinating, right?
Propiedades
IUPAC Name |
5-oxo-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-21(25-12-4-5-13-25)14-17-8-10-19(11-9-17)24-23(29)18-15-22(28)26(16-18)20-6-2-1-3-7-20/h1-3,6-11,18H,4-5,12-16H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPSWBGDKKTBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2567835.png)
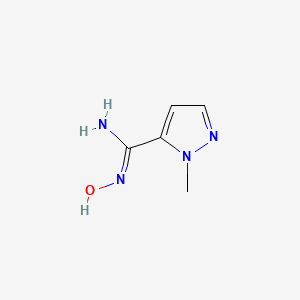
amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2567838.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2567839.png)
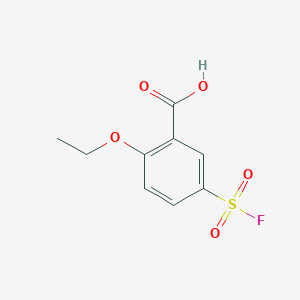
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2567841.png)
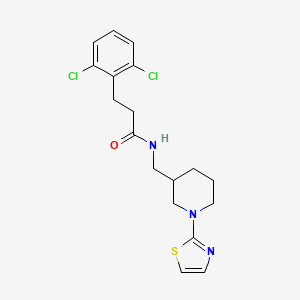
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2567845.png)
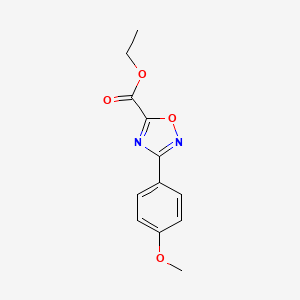
![9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2567849.png)
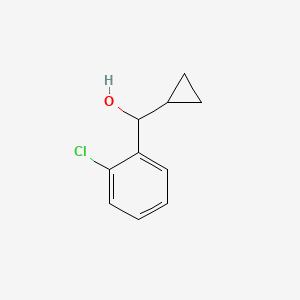
![N-(5-chloro-2-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2567853.png)
![N-methoxy-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2567854.png)
